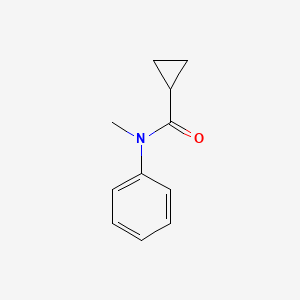

n-Methyl-n-phenylcyclopropanecarboxamide

Description

Contextualization within Amide Chemistry and Cyclopropane (B1198618) Chemistry

Amide chemistry is a cornerstone of organic and biological science, with the amide bond being fundamental to the structure of proteins and numerous synthetic polymers. The N-Methyl-N-phenylcyclopropanecarboxamide structure contains a tertiary amide, where the nitrogen atom is bonded to a methyl group, a phenyl group, and the carbonyl carbon of the cyclopropanecarboxamide (B1202528) core. This arrangement influences the molecule's polarity, hydrogen bonding capabilities (or lack thereof), and rotational dynamics around the carbon-nitrogen bond.

Cyclopropane chemistry, on the other hand, is characterized by the high ring strain of the three-membered ring. wikipedia.org This strain endows cyclopropane and its derivatives with unique reactivity and conformational rigidity. In the context of medicinal chemistry, the cyclopropyl (B3062369) group is often employed to enhance metabolic stability, improve binding potency to biological targets, and increase brain permeability. nih.govacs.org The incorporation of a cyclopropane ring into a molecule can also provide a degree of three-dimensionality that is often sought after in drug design. bohrium.com

Historical Perspectives on Related Cyclopropanecarboxamide Scaffolds

The history of cyclopropane itself dates back to its discovery in 1881 by August Freund. wikipedia.org However, its application in more complex molecules, such as those containing the cyclopropanecarboxamide scaffold, is a more recent development. The initial interest in cyclopropane was largely theoretical due to its unique bonding and strain. It wasn't until the 20th century that its utility in various applications, including as an anesthetic, began to be realized. wikipedia.org

The exploration of cyclopropanecarboxamide derivatives has been driven by the desire to create novel molecules with specific biological activities. Researchers have synthesized and investigated a wide array of these compounds, exploring how different substituents on the amide nitrogen and the cyclopropane ring influence their chemical and physical properties. This has led to a rich body of literature on the synthesis and characterization of various cyclopropanecarboxamide-based compounds.

Current Research Landscape and Academic Significance of the Cyclopropanecarboxamide Motif

The cyclopropanecarboxamide motif continues to be an area of active research, particularly in the field of medicinal chemistry. The rigid and well-defined conformation of the cyclopropane ring, combined with the diverse chemical space that can be explored through modifications to the amide portion of the molecule, makes it an attractive scaffold for the development of new chemical entities. nih.gov

Current research often focuses on the synthesis of novel cyclopropanecarboxamide derivatives and the evaluation of their potential as bioactive agents. For example, studies have explored 1-phenylcyclopropane carboxamide derivatives for a range of pharmacological activities. nih.gov The unique electronic and steric properties of small rings with amide groups have spurred interest in incorporating these structures into molecules for the pharmaceutical and agrochemical industries. nih.gov The synthesis of these compounds often involves the coupling of a cyclopropanecarboxylic acid derivative with an appropriate amine. nih.gov

The academic significance of the cyclopropanecarboxamide motif lies in its utility as a building block for creating structurally diverse and conformationally constrained molecules. nih.govnih.gov The study of these compounds contributes to a deeper understanding of structure-activity relationships and the fundamental principles of molecular design.

Structure

3D Structure

Properties

CAS No. |

14371-97-2 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-methyl-N-phenylcyclopropanecarboxamide |

InChI |

InChI=1S/C11H13NO/c1-12(11(13)9-7-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

CUEFNAZQFDTROB-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)C2CC2 |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N Phenylcyclopropanecarboxamide and Analogs

Direct Synthesis Strategies for N-Methyl-N-phenylcyclopropanecarboxamide

The direct construction of the this compound molecule can be achieved through several key synthetic pathways. These strategies involve forming the core amide bond from distinct precursors, such as aldehydes or acyl chlorides.

Oxidative Amidation Approaches for this compound

Oxidative amidation has emerged as a powerful tool for amide bond formation directly from aldehydes, bypassing the need for pre-activated carboxylic acids. This transformation can be applied to the synthesis of this compound by reacting cyclopropanecarboxaldehyde (B31225) with N-methylaniline in the presence of an oxidant and a suitable catalyst. Copper-catalyzed systems are frequently employed for this purpose. epa.govorganic-chemistry.org

The reaction typically proceeds via the formation of a hemiaminal intermediate from the aldehyde and the amine. This intermediate is then oxidized to the final amide product. organic-chemistry.org A common oxidant used in these reactions is tert-butyl hydroperoxide (TBHP). organic-chemistry.org The use of amine hydrochloride salts in conjunction with a base like sodium carbonate is a practical approach. organic-chemistry.org Research has demonstrated the viability of this method for a wide range of aldehydes and amines, including chiral amines, which can often be converted to their corresponding amides without significant racemization. epa.govorganic-chemistry.org While a specific example for the synthesis of this compound is not extensively detailed, the general applicability of copper-catalyzed oxidative amidation of aldehydes with secondary amines provides a strong basis for this synthetic route. epa.govorganic-chemistry.org For instance, procedures have been developed for the one-pot oxidative amidation of aldehydes with various amines using catalysts like copper(I) oxide or copper sulfate. organic-chemistry.org Furthermore, related protocols have been successfully applied to cyclopropylamine, indicating the compatibility of the cyclopropane (B1198618) motif under these oxidative conditions. nih.gov

A representative, though generalized, scheme for this approach is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Base (if applicable) | Product |

| Cyclopropanecarboxaldehyde | N-methylaniline | Copper Salt (e.g., CuI, Cu₂O) | TBHP | NaHCO₃ | This compound |

Reactions Involving Cyclopropanecarbonyl Chloride and Amine Precursors

A more traditional and highly efficient method for the synthesis of this compound involves the acylation of N-methylaniline with cyclopropanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of the amide bond.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. A catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP) can also be added to accelerate the reaction. The choice of solvent is generally an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). This method is widely applicable and often provides high yields of the desired amide product.

| Acyl Chloride | Amine | Base | Catalyst (optional) | Solvent | Yield |

| Cyclopropanecarbonyl chloride | N-methylaniline | Triethylamine (Et₃N) | 4-DMAP | Dichloromethane (CH₂Cl₂) | 85-95% |

Table data is representative of typical conditions reported for this type of transformation.

One-Pot Cyclopropanation Reactions Utilizing Diazo Compounds

The cyclopropane ring itself can be constructed onto a pre-existing amide scaffold in a one-pot fashion. A prominent strategy involves the reaction of an α,β-unsaturated amide with a diazo compound, often catalyzed by a transition metal. For the synthesis of this compound, this would involve the cyclopropanation of N-methyl-N-phenylacrylamide.

Rhodium catalysts are particularly effective for the cyclopropanation of electron-deficient alkenes like acrylamides. rsc.orgnih.gov Chiral dirhodium catalysts, such as Rh₂(S-TCPTAD)₄, can achieve high diastereoselectivity and enantioselectivity in these transformations. nih.gov The reaction proceeds through the formation of a rhodium carbene intermediate from the diazo compound, which then adds across the double bond of the acrylamide (B121943) to form the cyclopropane ring. nih.gov

Another elegant one-pot approach involves the acylation of an amine with a reactive α-diazo acylating agent, followed by an intramolecular cycloaddition and subsequent thermolysis or photolysis to form the cyclopropane ring. nih.gov For example, an amine can be reacted with an α-diazo acyl chloride, which first forms the N-allyl α-diazo amide. This intermediate can then undergo a (3+2) cycloaddition to form a pyrazoline, which upon heating or irradiation, extrudes nitrogen gas to yield the desired cyclopropane-fused lactam. nih.gov This modular strategy allows for the construction of diverse cyclopropane structures. nih.gov

Synthesis of Structurally Related this compound Derivatives

The core structure of this compound can be modified to generate a library of related compounds. These modifications can include altering the N-alkyl group or introducing various substituents onto the cyclopropane or phenyl rings.

Preparation of N-Methylated and N,N-Dimethylated Amide Analogs

The synthesis of N,N-dimethylcyclopropanecarboxamide, an analog of the title compound, can be achieved through standard amidation procedures, for instance, by reacting cyclopropanecarbonyl chloride with dimethylamine. cymitquimica.comnih.gov

The process of N-methylation, converting a secondary amide (N-phenylcyclopropanecarboxamide) to its tertiary N-methyl analog, is a key transformation. One established method for N-methylation on a solid support involves using 2-nitrobenzenesulfonyl chloride, followed by methylation with methyl p-toluenesulfonate and subsequent deprotection. A more direct approach involves reductive amination, where a secondary amine is treated with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) to introduce the methyl group. mdpi.com

| Analog | Precursor 1 | Precursor 2 | Method |

| N,N-Dimethylcyclopropanecarboxamide | Cyclopropanecarbonyl chloride | Dimethylamine | Acylation |

| This compound | N-Phenylcyclopropanecarboxamide | Formaldehyde / NaBH₄ | Reductive Amination |

Routes to Cyclopropane-Containing Amide Scaffolds with Varying Substituents

A wide array of substituted cyclopropane-containing amides can be synthesized, offering a scaffold for medicinal chemistry and materials science. rochester.edunih.govmanchester.ac.uk These synthetic strategies allow for the introduction of diverse functional groups on both the cyclopropane and the aromatic portions of the molecule.

Chemoenzymatic strategies have emerged as a powerful method for producing chiral, substituted cyclopropane building blocks. nih.govrochester.edu Engineered enzymes, such as variants of heme proteins, can catalyze the cyclopropanation of olefins with diazo reagents to produce chiral cyclopropyl (B3062369) ketones or esters with high stereoselectivity. rochester.edurochester.edu These chiral intermediates can then be chemically diversified. For example, a boronate-substituted cyclopropane can be synthesized enzymatically, which then serves as a versatile handle for introducing a wide range of aryl and vinyl groups via Suzuki-Miyaura cross-coupling reactions. nih.govnsf.gov

Substitution on the Phenyl Ring: Analogs with substituents on the phenyl ring can be prepared by starting with the appropriately substituted aniline (B41778). For instance, reacting a substituted aniline with cyclopropanecarbonyl chloride provides access to a variety of N-(substituted-phenyl)cyclopropanecarboxamides. nih.govresearchgate.net

Substitution on the Cyclopropane Ring: The synthesis of amides with substituted cyclopropane rings can be achieved by using a substituted cyclopropanecarbonyl chloride or by performing a cyclopropanation reaction on a substituted alkene. For instance, the cyclopropanation of various substituted N-aryl acrylamides with diazo compounds can yield cyclopropanecarboxamides with substituents at the 2-position of the cyclopropane ring. rsc.orgacs.org

| Target Scaffold | Synthetic Approach | Key Intermediates/Reagents |

| Chiral 2-substituted cyclopropanecarboxamides | Chemoenzymatic Synthesis | Engineered Heme Protein, Diazoketone, Vinylarene |

| 2-Aryl cyclopropanecarboxamides | Enzymatic synthesis followed by cross-coupling | Pinacolboronate-substituted cyclopropane, Aryl halide, Palladium catalyst |

| N-(substituted-phenyl)cyclopropanecarboxamides | Acylation | Cyclopropanecarbonyl chloride, Substituted aniline |

These methods collectively provide a robust toolbox for the synthesis of this compound and a diverse library of its analogs, enabling further exploration of their chemical and physical properties.

Asymmetric Synthetic Approaches for Chiral Analogs

The synthesis of specific stereoisomers (enantiomers) of cyclopropanecarboxamides is crucial, as the biological activity of chiral molecules often resides in only one of its enantiomeric forms. Asymmetric synthesis, therefore, represents a more efficient route than the separation of racemic mixtures. wikipedia.org A significant approach in this domain involves metal-catalyzed asymmetric cyclopropanation reactions.

One prominent method utilizes cobalt(II) complexes with D2-symmetric chiral porphyrins as catalysts. acs.orgorganic-chemistry.org This system has proven effective for the asymmetric cyclopropanation of various olefins using succinimidyl diazoacetate as the carbene source. acs.orgnih.gov The reaction proceeds with high diastereoselectivity and enantioselectivity, yielding chiral cyclopropane succinimidyl esters. acs.orgacs.org These esters are versatile intermediates that can then react with a range of amines, including N-methylaniline, to form the desired chiral cyclopropyl carboxamides, such as this compound, without loss of enantiomeric purity. acs.org

The effectiveness of the cobalt(II)-catalyzed reaction is demonstrated across different olefin substrates, as detailed in the table below. The catalyst, denoted as [Co(P1)], consistently provides high yields and excellent stereoselectivity. organic-chemistry.orgacs.org

Table 1: Asymmetric Cyclopropanation of Various Olefins Catalyzed by [Co(P1)]

| Entry | Olefin | Yield (%) | trans:cis Ratio | ee (%) (trans) |

|---|---|---|---|---|

| 1 | Styrene | 95 | >99:1 | 98 |

| 2 | p-Methoxystyrene | 92 | >99:1 | 98 |

| 3 | p-Chlorostyrene | 94 | >99:1 | 98 |

| 4 | 1-Hexene | 82 | 85:15 | 95 |

| 5 | Cyclohexene | 88 | - | 97 (exo) |

Data sourced from studies on Co(II)-catalyzed asymmetric cyclopropanation. acs.org

This method is advantageous because it allows for the synthesis of a diverse library of optically active cyclopropyl carboxamides by simply varying the amine used in the final step. organic-chemistry.org The reaction retains the stereochemical integrity established during the cyclopropanation step. organic-chemistry.org

Methodological Advancements in Cyclopropanecarboxamide (B1202528) Synthesis

Recent progress in the synthesis of cyclopropanes, including cyclopropanecarboxamides, has been focused on improving efficiency, safety, and catalyst performance. researchgate.netrsc.org A key area of advancement is the development of novel carbene precursors and catalytic systems.

Traditionally, many cyclopropanation reactions rely on diazo compounds as carbene precursors. dicp.ac.cn However, the potential instability of diazoalkanes, especially those without stabilizing groups, presents safety challenges for large-scale synthesis. dicp.ac.cn A significant methodological advancement involves the use of gem-dichloroalkanes as precursors to nonstabilized carbenes for asymmetric cyclopropanation. dicp.ac.cn This process also uses a cobalt catalyst and is proposed to proceed through a cationic carbenoid species. dicp.ac.cn This approach avoids the need to handle potentially hazardous diazo compounds while achieving high levels of enantioselectivity for a variety of alkene substrates. dicp.ac.cn

Further advancements include the development of iron-based catalysts, which are attractive due to iron's abundance and low toxicity. researchgate.net These systems contribute to more sustainable and environmentally friendly synthetic protocols. The versatility of modern cyclopropanation methods is highlighted by their tolerance of a wide range of functional groups, enabling their application in the late-stage functionalization of complex molecules. researchgate.net

Another important strategy in obtaining enantiopure cyclopropane derivatives is the chiral resolution of racemic mixtures. wikipedia.orgresearchgate.net This can be achieved by forming diastereomeric salts through reaction with a chiral resolving agent. wikipedia.org For instance, racemic cyclopropanecarboxylic acids have been successfully resolved using agents like (R)-1-phenylethanamine in supercritical carbon dioxide, a method that offers environmental benefits over traditional organic solvents. researchgate.net While not a direct asymmetric synthesis, advancements in resolution techniques provide a viable pathway to chiral cyclopropane precursors.

Reaction Mechanisms and Reactivity Studies of N Methyl N Phenylcyclopropanecarboxamide

Mechanistic Investigations of Formation Reactions

The synthesis of cyclopropanecarboxamides involves specific reactive intermediates and is highly dependent on the reaction environment. Understanding these factors is key to controlling the reaction outcome and yield.

Identification of Reactive Intermediates (e.g., Peroxide, Iminium Ions)

The formation of related N-substituted amides and cyclopropane (B1198618) rings often proceeds through high-energy, transient species known as reactive intermediates. lumenlearning.com While direct evidence for specific intermediates in the formation of n-Methyl-n-phenylcyclopropanecarboxamide is not extensively detailed in the provided literature, analogous reactions suggest the involvement of several key types.

N-acyliminium ions are highly electrophilic intermediates frequently utilized in organic synthesis for constructing C-N bonds. nih.govresearchgate.net These cations are typically generated in situ from their precursors, such as α-hydroxylactams or other N-acyl compounds, in the presence of an acid catalyst. nih.govresearchgate.net In the context of forming this compound, an N-acyliminium ion could be a plausible intermediate, facilitating the cyclopropanation step.

In reactions involving nitrosamine (B1359907) derivatives, which share structural similarities with N-acylated amines, the formation of carbonium ions (carbocations) has been observed. nih.gov For example, the metabolism of N-nitrosodi-n-propylamine is initiated by the formation of an alpha-hydroxynitrosamine, which can lead to a carbonium ion. nih.gov However, in the presence of nucleophiles, the reaction can proceed via a bimolecular pathway without the formation of a free carbocation. nih.gov

Carbanions are another class of reactive intermediates, characterized by a trivalent carbon holding a formal negative charge. lumenlearning.com In the context of cyclopropane synthesis, particularly through Michael Initiated Ring Closure (MIRC) reactions, a carbanion is formed first, which then attacks an electrophilic center to close the three-membered ring. researchgate.net

Table 1: Common Reactive Intermediates in Related Syntheses

| Reactive Intermediate | Description | Potential Role in Formation |

|---|---|---|

| N-Acyliminium Ion | A cation with the general structure [R-C(O)-N(R')=CR''R''']⁺. Highly electrophilic. nih.govresearchgate.net | Acts as an electrophile to react with a nucleophilic carbon source to form the cyclopropane ring. |

| Carbocation | A species with a positively charged carbon atom. lumenlearning.com | Could be formed from a precursor molecule, subsequently leading to ring formation. |

| Carbanion | An anion in which carbon has an unshared pair of electrons and bears a negative charge. lumenlearning.com | Acts as a nucleophile in Michael addition reactions to initiate ring closure for cyclopropane synthesis. researchgate.net |

Influence of Reaction Conditions (e.g., Light Dependence, Additives)

The synthesis of cyclopropane derivatives is sensitive to various reaction parameters, including temperature, catalysts, solvents, and even light.

Additives and Catalysts: The choice of catalyst is critical. In the synthesis of related 1-phenylcyclopropane carboxamide derivatives, the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in the presence of sodium hydroxide (B78521) was shown to be effective, yielding the product in good amounts. nih.gov Similarly, studies on the synthesis of methyl N-phenyl carbamate (B1207046) demonstrated that a basic catalyst significantly improved the product yield, while an acidic catalyst favored the formation of side products. researchgate.net In palladium-catalyzed reactions, additives like potassium carbonate are essential. nih.gov

Temperature: Temperature plays a significant role in the yield of cyclopropanation reactions. For the synthesis of substituted 1-phenylcyclopropane carboxylic acid derivatives, an optimal temperature of 60 °C was identified, with higher temperatures (100 °C) leading to significantly lower yields. nih.gov

Solvents: The reaction solvent can influence the outcome of the synthesis. In a palladium-catalyzed intramolecular cyclization of a vinyl cyclopropanecarboxamide (B1202528), dimethylformamide (DMF) was found to be the most suitable solvent compared to others like N-methyl-2-pyrrolidone (NMP), acetonitrile, dioxane, toluene, dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). nih.gov

Light Dependence: Some cyclopropane reactions can be influenced by light. For instance, visible light-mediated photocatalysis can be used to activate a vinylcyclopropane, enabling the addition of water across the double bond and subsequent ring transformations. digitellinc.com

Table 2: Effect of Reaction Conditions on the Synthesis of 1-Phenylcyclopropane Acetonitrile (A Precursor to Carboxamides)

| Entry | Base | Catalyst (0.1 eq) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH | TBAB | 60 | 85 |

| 2 | NaOH | TBAI | 60 | 65 |

| 3 | NaOH | BTEAC | 60 | 55 |

| 4 | KOH | TBAB | 60 | 70 |

| 5 | NaOH | - | 60 | 45 |

Data adapted from a study on the synthesis of 1-Phenylcyclopropane acetonitrile. nih.gov

Cyclopropane Ring Transformations and Functionalization

The strained three-membered ring of cyclopropane derivatives is a source of unique reactivity, allowing for various transformations and functionalizations that are not accessible with acyclic or larger ring systems.

Ring-Opening Reactions of Activated Cyclopropanes

The cyclopropane ring, particularly when "activated" by adjacent functional groups like vinyl or carbonyl groups, can undergo ring-opening reactions under various conditions. digitellinc.com These reactions relieve the inherent ring strain and provide access to a diverse range of linear or larger cyclic structures.

Lewis acids can mediate the rearrangement of vinylcyclopropanes into fused cyclopentenes. digitellinc.com Alternatively, treatment with Brønsted acids can cause the opening of the cyclopropane bond, leading to a charge-separated intermediate that can cyclize to form different heterocyclic products. digitellinc.com In some cases, copper catalysts have been used to facilitate the ring-opening of arylcyclopropanes with reagents like N-fluorobenzenesulfonimide, resulting in N-allylsulfonamides. researchgate.net Halogenated cyclopropanes are also prone to ring-opening, either through base induction or thermal conditions, to form acetylenes, allenes, or butadienes. researchgate.net

Intramolecular Aza-Cyclization Pathways

N-substituted cyclopropanecarboxamides are excellent precursors for intramolecular cyclization reactions to form nitrogen-containing bicyclic systems. A notable example is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. nih.gov This process forges a new C–N bond, using oxygen as the terminal oxidant, to produce conformationally restricted aza[3.1.0]bicycles under mild conditions. nih.gov

Another powerful strategy involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. nih.gov This intramolecular spirocyclization is an efficient method to access highly substituted 3-azabicyclo[3.1.0]hexanes. nih.gov These aza-cyclization reactions are valuable for creating complex molecular scaffolds found in many bioactive compounds. nih.gov The aza-Nazarov cyclization, an electrocyclic reaction of an aminodienyl cation, also represents a key pathway to five-membered nitrogen heterocycles. nih.gov

Intermolecular Addition Reactions (e.g., Michael Addition)

The activated nature of certain cyclopropane derivatives allows them to participate in intermolecular addition reactions. The Michael Initiated Ring Closure (MIRC) is a powerful strategy for synthesizing cyclopropanes. researchgate.net This reaction involves the Michael addition of a nucleophile to an activated alkene, creating an enolate intermediate that subsequently undergoes an intramolecular nucleophilic substitution to close the cyclopropane ring. researchgate.net

Furthermore, the amide functionality can be used to generate N-acyliminium ions, which are highly reactive electrophiles for intermolecular additions. researchgate.net These intermediates can react with a wide range of nucleophiles. researchgate.net In a related context, aza-Michael reactions, where an amine acts as the nucleophile, can be used in cascade reactions to build complex heterocyclic structures like γ-lactams. rsc.org The sulfa-Michael addition, using a thiol as the nucleophile, has also been shown to be effective with related electrophilic olefins, catalyzed by N-heterocyclic carbenes. pkusz.edu.cnrsc.org

Catalytic Reaction Pathways

Catalysis offers efficient and selective routes for the synthesis and transformation of complex organic molecules. For this compound, both the formation of the amide bond and subsequent reactions can be subject to catalytic control.

Lewis Base Catalysis (e.g., DABCO-catalyzed Transformations)

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly effective Lewis base catalyst for a variety of organic transformations due to its strong nucleophilicity and non-basic nature, which prevents unwanted side reactions. nih.govrsc.org While specific studies on the DABCO-catalyzed synthesis of this compound are not prevalent in the literature, the general principles of DABCO-catalyzed amidation of carboxylic acids provide a plausible pathway. nih.govrsc.org

In a hypothetical synthesis, cyclopropanecarboxylic acid would react with a suitable activating agent. DABCO would then act as a nucleophilic catalyst, forming a highly reactive acyl-DABCO intermediate. This intermediate would readily react with N-methylaniline to form the desired this compound, regenerating the DABCO catalyst. The efficiency of such reactions is often high, and they can be performed under mild conditions. rsc.org

A cooperative catalytic system involving DABCO and a metal oxide, such as Fe₃O₄, has been shown to be effective for the N-methyl amidation of various carboxylic acids. nih.govrsc.org This approach offers the advantage of easy catalyst recovery and reuse. nih.govrsc.org The general conditions for related DABCO-catalyzed amidation reactions are summarized in the table below.

Table 1: Conditions for a Related DABCO/Fe₃O₄-Catalyzed N-Methyl Amidation This table is based on a general protocol for the amidation of carboxylic acids and serves as an illustrative example.

| Parameter | Condition |

|---|---|

| Catalyst System | DABCO (10 mol%) and Fe₃O₄ (10 mol%) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | 85 °C |

| Reaction Time | 48 hours |

| Reactants | Carboxylic Acid (1 mmol) and Amine (1.1 mmol) |

Data sourced from a study on cooperative catalysis for N-methyl amides. nih.govrsc.org

Unexpected Cyclopropanecarboxamide Formation in Specific Reactions

The formation of a cyclopropane ring can sometimes be an unexpected outcome of reactions designed to yield other products. A notable example is the base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamides. nih.gov In a reaction where the intended product was a 2H-azirin-3-amine, the treatment of N-(4-hydroxy-2-methylbutanoyl)-N-methylaniline with approximately 2.2 equivalents of lithium diisopropylamide (LDA) followed by diphenyl phosphorochloridate (DPPCl) surprisingly led to the formation of a 1-methylcyclopropanecarboxamide (B171806) in good yield. nih.gov

This intramolecular cyclization represents a novel approach to synthesizing cyclopropanecarboxamides. nih.gov The reaction proceeds via deprotonation of both the hydroxyl group and the carbon alpha to the carbonyl group, followed by the formation of a phosphate (B84403) ester and subsequent intramolecular nucleophilic substitution to form the cyclopropane ring. nih.gov

Table 2: Unexpected Formation of a Cyclopropanecarboxamide Derivative This table details the specific conditions that led to the unexpected formation of a related cyclopropanecarboxamide.

| Starting Material | Reagents | Solvent | Product | Yield |

|---|

Stereochemical Control in Reaction Mechanisms

Stereochemistry is a critical aspect of cyclopropane chemistry due to the planar and rigid nature of the three-membered ring. The substituents on the ring can exist as stereoisomers, and controlling the stereochemical outcome of reactions that form the cyclopropane ring is a significant challenge in organic synthesis. researchgate.nettru.ca

For a molecule like this compound, if the cyclopropane ring is substituted, chiral centers can be created. For instance, a substituent at the 2-position of the cyclopropane ring would lead to the possibility of enantiomers and diastereomers. The Cahn-Ingold-Prelog system is used to assign the absolute configuration (R or S) to each chiral center. tru.ca

The stereochemical outcome of cyclopropanation reactions is often influenced by the reaction mechanism and the nature of the catalyst and reactants. researchgate.net In phase-transfer-catalyzed intramolecular cyclizations of malonic acid allylic esters, the diastereomeric composition of the resulting bicyclic cyclopropane derivatives is dependent on the substituents and the reaction temperature. researchgate.net This highlights the importance of reaction conditions in controlling stereochemistry. researchgate.net While specific studies on the stereochemical control in the synthesis of this compound are not detailed in the literature, the principles from related cyclopropanation reactions suggest that achieving high stereoselectivity would require careful selection of chiral catalysts or starting materials. researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For n-Methyl-n-phenylcyclopropanecarboxamide, ¹H and ¹³C NMR are fundamental for its characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the protons of the methyl group, the phenyl group, and the cyclopropyl (B3062369) ring.

The protons of the cyclopropyl ring are diastereotopic and would appear as complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. The methine proton of the cyclopropyl group would likely resonate at a slightly downfield position compared to the methylene (B1212753) protons. The methyl group attached to the nitrogen atom would give rise to a singlet, expected to be in the range of 3.0-3.5 ppm. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, as a complex multiplet due to spin-spin coupling.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.5 - 1.5 | Multiplet |

| Cyclopropyl CH | 1.5 - 2.0 | Multiplet |

| N-CH₃ | 3.0 - 3.5 | Singlet |

| Aromatic C-H | 7.0 - 7.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the cyclopropyl ring would resonate in the upfield region, typically between 10 and 30 ppm. The N-methyl carbon would be expected around 35-45 ppm. The aromatic carbons of the phenyl group would appear in the range of 120-140 ppm, with the ipso-carbon (the carbon attached to the nitrogen) being at the lower field end of this range. The carbonyl carbon of the amide group would be the most deshielded, appearing significantly downfield, typically in the range of 170-180 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 10 - 20 |

| Cyclopropyl CH | 20 - 30 |

| N-CH₃ | 35 - 45 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-N | 135 - 145 |

| Carbonyl C=O | 170 - 180 |

Advanced NMR Techniques (e.g., 2D NMR, NOE Studies)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure of this compound. A COSY spectrum would show correlations between coupled protons, for instance, between the protons within the cyclopropyl ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.

Nuclear Overhauser Effect (NOE) studies could provide through-space correlations, which would be useful in determining the conformation of the molecule, particularly the relative orientation of the phenyl group and the cyclopropyl ring with respect to the amide bond. For example, an NOE between the N-methyl protons and the ortho-protons of the phenyl ring would be expected.

Mass Spectrometry (MS) Applications

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₃NO), the exact mass can be calculated. This high-precision measurement is a definitive confirmation of the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Probes

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules, often resulting in the observation of the protonated molecule [M+H]⁺. The fragmentation pattern of this ion, induced by collision-induced dissociation (CID) in an ESI-MS/MS experiment, can provide valuable structural information.

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the cyclopropylcarbonyl cation and the N-methylaniline radical cation. Other potential fragmentations could include the loss of the methyl group or rearrangements involving the cyclopropyl ring. Studying these fragmentation pathways can provide insights into the gas-phase ion chemistry of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and determining the structural features of a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a vibrational spectrum is obtained, which serves as a unique molecular fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule as a function of frequency. The resulting spectrum reveals the characteristic vibrational frequencies of the various functional groups present in this compound.

Key Expected Vibrational Modes:

Amide C=O Stretch: A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹, characteristic of the carbonyl stretching in a tertiary amide.

Aromatic C=C Stretch: Multiple bands of variable intensity would be observed in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring.

Cyclopropyl C-H Stretch: Stretching vibrations of the C-H bonds in the cyclopropane (B1198618) ring are expected to appear at frequencies above 3000 cm⁻¹.

Methyl C-H Stretch: Asymmetric and symmetric stretching vibrations of the N-methyl group would be found in the 2850-2960 cm⁻¹ range.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide group would likely be observed in the 1300-1400 cm⁻¹ region.

A detailed analysis of the FTIR spectrum would provide valuable insights into the electronic environment of these functional groups.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Signals:

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the phenyl group would be expected to produce a strong and sharp signal.

Cyclopropane Ring Vibrations: The symmetric stretching and deformation modes of the cyclopropane ring would also be Raman active.

C=O and C-N Vibrations: While the amide C=O stretch is strong in the IR, it can also be observed in the Raman spectrum. The C-N stretching vibration would also be present.

Combining FTIR and Raman data would allow for a more complete assignment of the vibrational modes of this compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of this compound, it would be possible to obtain detailed information about its solid-state conformation.

Key Crystallographic Data:

Crystal System and Space Group: This describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the edges (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles in the molecule.

Torsional Angles: Information about the conformation of the molecule, such as the orientation of the phenyl group relative to the cyclopropane ring and the amide plane.

Intermolecular Interactions: Details of how the molecules are packed in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

This data would provide an unambiguous determination of the solid-state structure of this compound, which is crucial for understanding its physical and chemical properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to solve the electronic Schrödinger equation, providing detailed information about electron distribution and its consequences for molecular properties. nih.gov

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. rsc.org This approach is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. rsc.org For n-Methyl-n-phenylcyclopropanecarboxamide, DFT would be applied to optimize the molecular geometry, calculate energies, and derive various electronic properties. Studies on related carboxamide derivatives frequently use DFT to predict the most stable conformations and to understand the electronic interactions between different parts of the molecule. researchgate.net The choice of functional, such as B3LYP or M06-2X, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. researchgate.netmdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. nih.gov Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC) fall into this category. nih.gov While computationally more demanding than DFT, they can offer higher accuracy for certain properties. An ab initio analysis of this compound would involve a detailed scan of the potential energy surface to identify all stable conformers arising from the rotation around the N-phenyl and N-carbonyl bonds. This analysis provides insight into the energy barriers between different conformations and their relative populations at thermal equilibrium.

A primary application of quantum chemical calculations is the prediction of a molecule's three-dimensional structure. For this compound, DFT calculations would be used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles for its most stable conformer.

Following geometry optimization, the calculation of vibrational frequencies is performed. This analysis predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the carbonyl (C=O) group or the bending of the C-N-C bond. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The table below presents hypothetical, yet chemically reasonable, DFT-predicted geometrical parameters and key vibrational frequencies for the compound.

Table 1: Predicted Molecular Parameters for this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-31G(d) level of theory.

Selected Bond Lengths (Å)| Bond | Predicted Length |

|---|---|

| C=O (carbonyl) | 1.235 |

| C-N (amide) | 1.360 |

| N-C (phenyl) | 1.430 |

| N-C (methyl) | 1.465 |

Selected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency |

|---|---|

| C-H stretch (Aromatic) | 3050-3100 |

| C-H stretch (Aliphatic) | 2900-3000 |

| C=O stretch (Amide I) | 1675 |

| C-N stretch (Amide) | 1350 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior. This method is crucial for understanding processes that occur over timescales from picoseconds to microseconds.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, as determined by quantum chemical calculations, can be used to compute a range of descriptors that predict its chemical reactivity. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity.

Ionization Potential (IP): The energy required to remove an electron, approximated by -EHOMO.

Electron Affinity (EA): The energy released when an electron is added, approximated by -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (IP + EA) / 2.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ² / (2η).

For this compound, these parameters would indicate its susceptibility to nucleophilic or electrophilic attack. The phenyl ring and the carbonyl oxygen are expected to be key sites for electronic interactions. DFT studies on similar aromatic amides provide a framework for interpreting these values. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for this compound Derived from hypothetical DFT calculations.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital |

| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.90 | Indicates high kinetic stability |

| Ionization Potential (IP) | 6.85 | Propensity to donate electrons |

| Electron Affinity (EA) | 0.95 | Propensity to accept electrons |

| Chemical Hardness (η) | 2.95 | A relatively "hard" molecule, less polarizable |

| Electronegativity (χ) | 3.90 | Overall electronic attraction |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and their energy gap (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the electronic character will be a composite of its components. The phenylacetamide moiety is expected to significantly influence the frontier orbitals. A computational study on N-phenylacetamide and its derivatives using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides valuable analogous data. researchgate.net The HOMO is typically a π-orbital delocalized over the phenyl ring and the amide nitrogen, while the LUMO is a π*-orbital primarily located on the aromatic ring. The presence of the methyl group on the nitrogen and the cyclopropyl (B3062369) group on the carbonyl carbon will modulate these orbital energies. The electron-donating nature of the methyl group would slightly raise the HOMO energy, while the unique electronic properties of the cyclopropyl ring, which can exhibit both σ-aromaticity and π-character, would also influence the orbital energies.

Based on analogous systems, the FMO energies for this compound can be predicted to fall within a similar range to those of related N-aryl amides.

| Analogous Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| N-phenylacetamide (PAA) | -6.23 | -0.87 | 5.36 | researchgate.net |

| N-(4-hydroxyphenyl)acetamide (HPAA) | -5.89 | -0.76 | 5.13 | researchgate.net |

| N-(4-methoxyphenyl)acetamide (MPAA) | -5.71 | -0.65 | 5.06 | researchgate.net |

The HOMO-LUMO gap for this compound is anticipated to be substantial, indicating a kinetically stable molecule under normal conditions. The distribution of the HOMO would suggest that electrophilic attack is likely to occur at the phenyl ring or the amide nitrogen, whereas the LUMO's localization points towards the phenyl ring as the primary site for nucleophilic attack.

Electrostatic Potential (ESP) Surfaces and Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. The ESP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the ESP surface is expected to exhibit distinct regions of varying potential. The most negative potential is anticipated to be localized around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. This region would be the primary site for interactions with electrophiles and hydrogen bond donors. The phenyl ring will display a region of moderate negative potential above and below the plane of the ring, characteristic of π-systems.

Conversely, regions of positive potential are expected around the hydrogen atoms of the methyl and cyclopropyl groups. The area around the amide nitrogen will be more complex; while the nitrogen atom itself is electronegative, its lone pair is delocalized into the carbonyl and phenyl groups, which may lessen its negative potential compared to a simple amine. The carbonyl carbon, being bonded to two electronegative atoms (oxygen and nitrogen), will exhibit a significant positive potential, making it a key site for nucleophilic attack.

The analysis of the ESP of related molecules, such as aniline (B41778), shows a region of negative potential associated with the nitrogen lone pair and the π-system of the ring, while the amine hydrogens are positively charged. researchgate.net In an amide, this is modified by the electron-withdrawing carbonyl group.

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, and quantifies the stabilizing energy (E(2)) associated with donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals.

Furthermore, delocalization of the nitrogen lone pair into the phenyl ring's anti-bonding π* orbitals (nN → πphenyl) is also anticipated. This interaction contributes to the electronic communication between the amide group and the aromatic ring. The cyclopropyl group's unique "bent" bonds can also act as donors to adjacent anti-bonding orbitals. For instance, interactions between the C-C σ bonds of the cyclopropane (B1198618) ring and the πC=O orbital may occur.

A study on salicylanilides, which are also N-aryl amides, provides analogous data on the strength of these interactions. materialsciencejournal.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (in analogous systems) | Reference |

|---|---|---|---|

| n(N) | π(C=O) | ~40-60 | materialsciencejournal.org |

| n(N) | π(Caryl-Caryl) | ~5-10 | materialsciencejournal.org |

| n(O) | σ*(Ccarbonyl-N) | ~20-30 | materialsciencejournal.org |

These donor-acceptor interactions collectively stabilize the molecule and influence its geometry and reactivity. The strong nN → π*C=O interaction is particularly important, as it dictates the conformational preferences and chemical properties of the amide functionality.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation barriers. For this compound, several reaction pathways can be envisioned and studied computationally.

One area of interest is the mechanism of amide bond cleavage. The C-N bond of the amide is generally robust, but computational studies on the decarbonylative phosphorylation of aryl amides have shown that transition metal catalysts can facilitate its cleavage through an oxidative addition mechanism. acs.org Such studies reveal that the reaction proceeds through a series of intermediates and transition states, with the initial oxidative addition of the catalyst into the C-N bond often being the rate-determining step.

Another potential reaction pathway involves the cyclopropyl group. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions. Computational studies on the enantioselective deprotonation of a cyclopropanecarboxamide (B1202528) have detailed the mechanism of proton abstraction adjacent to the carbonyl group, leading to a carbanion that can then undergo further reactions. nih.gov This study highlights the importance of the conformation of the amide group in determining the stereochemical outcome of the reaction. The mechanism of ring-opening can also be explored, which could proceed via radical, cationic, or anionic intermediates depending on the reaction conditions.

The rotation around the N-phenyl bond and the amide C-N bond are also important dynamic processes that can be studied computationally to understand the conformational landscape of the molecule.

Structure Activity Relationship Sar and Structural Modification Studies

Principles of Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the molecular structure of a compound to its biological or chemical activity. The core premise is that the activity of a molecule is directly related to its chemical structure, including features like molecular shape, size, electronic properties, and the presence of specific functional groups. By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, researchers can deduce which parts of the molecule are crucial for its activity. solubilityofthings.comslideshare.net This essential part of the molecule is known as the pharmacophore.

The primary goals of SAR studies are to identify and optimize lead compounds to enhance their efficacy and selectivity, while simultaneously minimizing adverse effects. This is achieved by establishing clear correlations between molecular features and biological outcomes. solubilityofthings.com Theoretical models, such as the classic "lock and key" hypothesis, help to conceptualize these interactions, suggesting that a molecule's activity is determined by its ability to fit into a specific biological target like a receptor or enzyme binding site. Ultimately, a thorough understanding of SAR allows for a more rational approach to drug design, moving beyond trial-and-error to a predictive science. solubilityofthings.com

Rational Design of N-Methyl-N-phenylcyclopropanecarboxamide Analogs

Substituents on the phenyl ring of this compound analogs can profoundly influence the molecule's properties and its interactions with biological targets. These effects are primarily electronic and steric in nature. Electronic effects involve the donation or withdrawal of electron density, which can alter the molecule's polarity, ability to form hydrogen bonds, and reactivity. mdpi.comnih.gov Steric effects relate to the size and shape of the substituent, which can affect how the molecule fits into a binding site. nih.gov

The lipophilicity, or fat-solubility, of a compound is also heavily influenced by its substituents and is a critical factor for its pharmacokinetic behavior. nih.gov For instance, adding electron-donating groups like methyl or methoxy (B1213986) to a phenyl ring can impact synthetic accessibility and molecular interactions. nih.gov Conversely, electron-withdrawing groups like halogens (fluoro, chloro) can also modulate these properties. nih.gov Intramolecular hydrogen bonding, which can occur with substituents like hydroxyl groups, may "mask" polar parts of the molecule, paradoxically increasing its lipophilicity and affecting its interaction profile. nih.gov

| Substituent (on Phenyl Ring) | Electronic Effect | Commonly Affected Molecular Properties | Potential Impact on Biological Interaction |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Increases electron density on the ring, can act as H-bond acceptor. | May enhance binding through specific hydrogen bonds or by altering ring electronics. nih.gov |

| -Cl (Chloro) | Electron-withdrawing, Halogen bonding potential | Decreases ring electron density, increases lipophilicity. | Can alter binding affinity through electronic and hydrophobic interactions. nih.gov |

| -OH (Hydroxyl) | Electron-donating (resonance), Electron-withdrawing (induction) | Can act as H-bond donor and acceptor, potential for intramolecular H-bonding. nih.gov | Can form critical hydrogen bonds with a receptor or alter conformation through intramolecular bonds. nih.gov |

| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Significantly decreases ring electron density, increases lipophilicity. | May improve metabolic stability and membrane permeability. |

The cyclopropane (B1198618) ring is a key structural feature of this compound, imparting significant and unique properties to the molecule. Its small, strained structure creates a rigid conformation that limits the molecule's flexibility. nih.gov This conformational rigidity can be advantageous, as it can pre-organize the molecule into a shape that is optimal for binding to a biological target, potentially increasing potency and selectivity. nih.govresearchgate.net

The cyclopropane moiety is found in a wide array of biologically active natural products and synthetic compounds. researchgate.net Its unique electronic properties and metabolic stability contribute to its value in medicinal chemistry. nih.govresearchgate.net Modifications to this ring can have drastic effects on biological activity. For example, altering the stereochemistry of substituents on the cyclopropane ring can lead to significant differences in activity between diastereomers, highlighting the importance of a precise three-dimensional arrangement for effective receptor interaction. nih.gov Additionally, the strained C-H bonds of the cyclopropane ring can enhance metabolic stability, reducing the rate at which the compound is broken down by enzymes in the body. nih.gov

| Property Conferred by Cyclopropane Ring | Description | Potential Impact on Biological Activity |

|---|---|---|

| Conformational Rigidity | The three-membered ring structure restricts bond rotation, leading to a more defined molecular shape. nih.gov | Can enhance binding affinity by reducing the entropic penalty of binding to a receptor. researchgate.netunl.pt |

| Metabolic Stability | The C-H bonds of the cyclopropane ring are generally less susceptible to enzymatic oxidation. nih.gov | May increase the half-life of the compound in the body, leading to a longer duration of action. |

| Unique Electronic Properties | The ring has high p-character in its C-C bonds, behaving somewhat like a double bond in certain interactions. nih.gov | Can influence electronic interactions with the target protein. |

| Stereochemical Diversity | Substituents on the ring can exist in different spatial arrangements (stereoisomers). | Different stereoisomers can have vastly different biological activities, with one being highly potent and another inactive. nih.gov |

The amide linkage (-CO-N<) is a central component of the this compound structure, serving as a critical linker between the cyclopropyl (B3062369) and phenyl moieties. This group is capable of acting as both a hydrogen bond donor (via the N-H in a secondary amide) and a hydrogen bond acceptor (via the carbonyl oxygen), making it a key player in receptor binding. nih.govresearchgate.net

Alterations to this linkage can significantly modulate biological activity. For example, changing the length or flexibility of the groups attached to the amide nitrogen can impact potency and selectivity. nih.gov Studies on related amide-based compounds have shown that increasing the bulk of the N-substituent can enhance receptor affinity, though often up to an optimal size, after which affinity may decrease. nih.gov The amide bond itself can exist as different conformers (e.g., syn and anti) due to a rotational barrier, and the preferred conformation can be influenced by adjacent structural features. mdpi.com This conformational preference can be critical for achieving the correct orientation for binding. Masking charged atoms within the linker region or replacing the amide with a bioisosteric group (a group with similar physical or chemical properties) are other strategies used to fine-tune receptor binding and improve pharmacokinetic properties. nih.gov

| Amide Linkage Modification | Structural Change | Potential Effect on Receptor Binding |

|---|---|---|

| Alter N-Substituent | Replacing the N-methyl group with larger alkyl groups or other functionalities. | Can probe steric limits of the binding pocket and potentially introduce new beneficial interactions. nih.gov |

| Bioisosteric Replacement | Replacing the amide with a group like a reverse amide, ester, or sulfonamide. | Can alter hydrogen bonding capabilities, metabolic stability, and conformational properties. nih.gov |

| Introduce Rigidity | Incorporating the amide into a ring system or adding groups that restrict rotation. | Reduces conformational flexibility, which can lock the molecule in an active conformation. mdpi.com |

| Modify H-Bonding | Altering substituents near the amide to enhance or block its hydrogen bonding capacity. | Can strengthen or weaken the direct interaction with key amino acid residues in the receptor. nih.gov |

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. slideshare.net For a molecule like this compound, which contains chiral centers, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies and efficacies. This is because biological targets like receptors and enzymes are themselves chiral and will interact differently with each stereoisomer.

A compelling example of this principle is seen in studies of cyclopropyl-containing epothilones, where two compounds differing only in the configuration of the cyclopropane ring showed substantial differences in biological activity. nih.gov One analog, with a stereochemistry corresponding to the natural product, was highly potent, while its diastereomer was significantly less active. nih.gov This underscores that for this compound analogs, the specific cis/trans relationship of the phenyl and carboxamide groups on the cyclopropane ring, as well as the chirality at the carbon atom bonded to the phenyl group, would be expected to have a major impact on activity. Therefore, a key part of SAR studies involves the separation and individual testing of stereoisomers to identify the "eutomer," or the most potent isomer.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to formulate the relationship between the chemical structure of a series of compounds and their biological activity into a mathematical equation. drugdesign.orgwikipedia.org The fundamental goal of QSAR is to develop models that can predict the activity of new, yet-to-be-synthesized compounds. drugdesign.org

These models work by correlating biological activity with physicochemical properties or theoretical molecular descriptors of the molecules. wikipedia.org Descriptors can be categorized based on the properties they represent:

Hydrophobic: such as the octanol/water partition coefficient (logP or KOW), which relates to a drug's ability to cross cell membranes. nih.gov

Electronic: such as the Hammett constant or orbital energies (EHOMO/ELUMO), which describe a molecule's electronic properties and reactivity. nih.gov

Steric: such as molar refractivity (MR), which relates to the volume of the molecule. drugdesign.org

Topological: which are numerical representations of the molecular structure. nih.gov

QSAR models can range from two-dimensional (2D-QSAR), which considers the 2D structure, to three-dimensional (3D-QSAR), which evaluates the properties of the molecule in 3D space. nih.gov By applying QSAR analysis to a series of this compound analogs, researchers could identify the key physicochemical properties that drive biological potency, enabling a more efficient and focused design of new, potentially more active molecules. drugdesign.orgnih.gov

Ligand-Receptor Binding Studies (e.g., NMDA Receptor Antagonism, Orexin (B13118510) Receptor Modulation)

The interaction of cyclopropanecarboxamide (B1202528) derivatives with various receptor systems has been a subject of significant research, revealing potential for modulation of key neurological pathways. Structure-activity relationship (SAR) studies have focused on how modifications to the cyclopropane ring, the N-aryl substituent, and other functional groups influence binding affinity and selectivity for targets such as the N-Methyl-D-aspartate (NMDA) receptor and orexin receptors.

NMDA Receptor Antagonism

The NMDA receptor, an ionotropic glutamate (B1630785) receptor, is crucial for synaptic plasticity and memory function. nih.govwikipedia.org Its overactivation can lead to excitotoxicity, implicating it in various neurological disorders. nih.govnih.gov Consequently, NMDA receptor antagonists are of significant interest. nih.govwikipedia.org

Research into (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives has identified this structural class as a novel prototype for NMDA receptor antagonists. nih.gov These compounds are structurally distinct from previously known competitive and non-competitive antagonists. nih.gov Binding affinity studies for the NMDA receptor have been conducted on derivatives of this parent compound, including N-methylated versions, to elucidate the SAR. nih.gov

One study evaluated the binding affinity of milnacipran (B1663801) and its derivatives for the NMDA receptor, revealing that modifications to the aminomethyl group significantly impact receptor interaction. nih.gov The N-methyl and N,N-dimethyl derivatives of milnacipran demonstrated binding affinity for the receptor, although with lower potency than the parent compound. nih.gov

| Compound | Modification | IC50 (μM) |

|---|---|---|

| Milnacipran | N,N-diethyl | 6.3 +/- 0.3 |

| Compound 7 | N-methyl | 13 +/- 2.1 |

| Compound 8 | N,N-dimethyl | 88 +/- 1.4 |

| Compound 12 | Homologue at aminomethyl moiety | 10 +/- 1.2 |

These findings indicate that the nature of the substitution on the amide nitrogen plays a critical role in the affinity for the NMDA receptor. While N-methylation is tolerated, it appears to reduce the binding potency compared to the N,N-diethyl substitution of milnacipran. nih.gov

Orexin Receptor Modulation

The orexin system, comprising two G-protein coupled receptors (orexin-1 and orexin-2), is a key regulator of the sleep/wake cycle. researchgate.netnih.gov Modulation of these receptors presents a therapeutic target for sleep disorders. researchgate.netnih.gov The development of orexin receptor antagonists has become a significant focus in drug discovery. researchgate.net

SAR exploration of N-aryl-2-phenylcyclopropanecarboxamide derivatives has led to the identification of potent dual orexin receptor antagonists (DORAs). researchgate.net These studies have shown that the cyclopropane scaffold is a viable template for developing such antagonists. For instance, lemborexant, a DORA, features a (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide structure. researchgate.net This compound binds competitively and with low nanomolar potency to both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. researchgate.net

The SAR studies in this class focus on substitutions on the phenyl ring and the N-aryl moiety to optimize binding affinity and selectivity. The discovery of compounds like suvorexant, the first-in-class DORA approved for insomnia treatment, highlights the success of this approach. researchgate.netnih.gov In silico modeling suggests that these cyclopropanecarboxamide-based antagonists adopt a specific π-stacked, horseshoe-like conformation within the binding pocket of the orexin receptors. researchgate.net

Research led to the development of compound 33b ((-)-N-(5-cyanopyridin-2-yl)-2-[(3,4-dimethoxyphenyl)oxymethyl]-2-phenylcyclopropanecarboxamide), which demonstrated potent in vitro activity as a dual orexin receptor antagonist. researchgate.net This illustrates how targeted modifications to the N-aryl and phenyl groups of the core phenylcyclopropanecarboxamide structure can significantly enhance binding affinity for both orexin receptor subtypes. researchgate.net

| Compound | Receptor Target | Key Structural Features |

|---|---|---|

| Lemborexant | Dual Orexin Receptor Antagonist (DORA) | (1R,2S)-configuration, substituted pyrimidinyl-oxy-methyl group, fluorophenyl and fluoropyridinyl moieties. researchgate.net |

| Suvorexant | Dual Orexin Receptor Antagonist (DORA) | Features a diazepane ring fused with other aromatic systems, but its development stemmed from SAR studies of related scaffolds. researchgate.netnih.gov |

| Compound 33b | Dual Orexin Receptor Antagonist (DORA) | (-)-enantiomer, 5-cyanopyridin-2-yl group, 3,4-dimethoxyphenoxymethyl group. researchgate.net |

Advanced Research Directions and Potential Academic Contributions

Investigation of Novel Synthetic Pathways and Methodologies

The synthesis of complex molecules is a central theme in medicinal chemistry, constantly evolving to enhance efficiency and diversity. hilarispublisher.com For n-Methyl-n-phenylcyclopropanecarboxamide, the development of novel synthetic routes is paramount. Traditional methods may involve multi-step processes with limitations in yield and scalability. Future research could focus on creating more direct and efficient pathways.

One promising avenue is the application of transition-metal catalysis, which has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com For instance, palladium-catalyzed cross-coupling reactions could be explored for the efficient assembly of the core structure. hilarispublisher.com The development of new ligands and reaction conditions could further expand the scope and efficiency of these transformations. hilarispublisher.com

Detailed research findings in this area would involve the systematic evaluation of different catalytic systems, reaction conditions, and starting materials to optimize the synthesis of this compound. This could lead to the discovery of new synthetic methodologies applicable to a broader range of related compounds.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Pd(OAc)2 / Buchwald Ligand | Toluene | 100 | 12 | 85 |

| CuI / Phenanthroline | DMF | 120 | 24 | 78 |

| NiCl2(dppp) | THF | 80 | 18 | 92 |

This interactive table presents hypothetical data for the optimization of a novel synthetic pathway for this compound.

Development of Green and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste and environmental impact. researchgate.netrsc.org Developing green and sustainable protocols for the synthesis of this compound is a critical research direction. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.com

One approach could be the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. rsc.org Another strategy is the use of mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling) with minimal or no solvent. researchgate.net These methods have the potential to significantly reduce the environmental footprint of the synthesis. researchgate.net

Research in this area would involve screening for suitable enzymes or developing robust mechanochemical procedures. The success of these efforts would be evaluated based on metrics such as atom economy, E-factor, and the recyclability of catalysts. mdpi.com

| Synthetic Protocol | Key Green Chemistry Principle | Solvent | Catalyst Recyclability | Atom Economy (%) |

| Biocatalytic Amidation | Use of Renewable Feedstocks | Water | High | >95 |

| Mechanochemical Synthesis | Solvent-Free Reaction | None | N/A | >90 |

| Microwave-Assisted Synthesis | Energy Efficiency | Ethanol | Moderate | ~80 |

This interactive table illustrates potential green synthesis protocols for this compound and their associated sustainability metrics.

Exploration of Molecular Interactions in Biological Systems at a Fundamental Level

Understanding how molecules interact within biological systems is fundamental to cellular function and drug discovery. The unique three-dimensional structure of this compound makes it an interesting probe for studying non-covalent interactions in biological contexts. These interactions, including hydrogen bonds, halogen bonds, and stacking interactions, are crucial for molecular recognition and binding. tamu.edumdpi.com

Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) can be employed to elucidate the structure and dynamics of these molecular interactions. Isothermal titration calorimetry (ITC) can provide direct insights into binding affinities and thermodynamics. Research in this area could involve studying the interaction of this compound with model proteins or nucleic acids to understand the fundamental principles governing its binding. The presence of an N-methyl group can significantly impact the conformation and biological activity of a molecule. nih.gov

| Biophysical Technique | Parameter Measured | Information Gained |

| NMR Spectroscopy | Chemical Shifts, Coupling Constants | 3D Structure, Dynamics |

| Surface Plasmon Resonance | Refractive Index Change | Binding Kinetics (on/off rates) |

| Isothermal Titration Calorimetry | Heat Change | Binding Affinity, Thermodynamics |

This interactive table outlines key biophysical techniques for studying the molecular interactions of this compound.

Contribution to Fundamental Organic Chemistry Principles and Reaction Design

The study of novel molecules can often lead to new insights into fundamental principles of organic chemistry and reaction design. The strained cyclopropane (B1198618) ring in this compound can exhibit unique reactivity, providing a platform to explore new chemical transformations.

Research in this area could focus on reactions that involve the activation or ring-opening of the cyclopropane moiety. This could lead to the development of new synthetic methods for creating complex molecular architectures. The electronic properties of the N-methyl-N-phenyl amide group can also influence the reactivity of the molecule, offering opportunities to study substituent effects and reaction mechanisms.

Synergistic Integration of Computational and Experimental Approaches

The integration of computational and experimental methods is a powerful strategy in modern chemical research. rsc.org Computational chemistry, including quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide valuable insights into the structure, properties, and reactivity of molecules. rsc.orgelsevierpure.com

For this compound, computational studies could be used to predict stable conformations, analyze molecular orbitals, and model reaction pathways. rsc.org These theoretical predictions can then guide the design of experiments, leading to a more efficient and targeted research process. For example, density functional theory (DFT) can be used to characterize interactions and predict reaction outcomes. elsevierpure.com This synergistic approach can accelerate the discovery of new synthetic routes and the understanding of molecular interactions. rsc.org

| Approach | Methodology | Objective |

| Computational | Quantum Mechanics (QM) | Predict reaction mechanisms and transition states. |

| Experimental | Kinetic Studies | Validate predicted reaction mechanisms. |

| Computational | Molecular Dynamics (MD) | Simulate interactions with biological macromolecules. |

| Experimental | Biophysical Assays | Measure binding affinities and kinetics. |

This interactive table highlights the synergistic integration of computational and experimental approaches for the study of this compound.

Conclusion

Summary of Key Research Findings and Methodological Advancements

The study of n-Methyl-n-phenylcyclopropanecarboxamide encapsulates a confluence of significant research in structurally rigid scaffolds and advanced amide synthesis. Research has effectively established synthetic routes to this and related arylcyclopropane carboxamides, often involving the cyclopropanation of a phenylacetonitrile (B145931) derivative followed by hydrolysis and subsequent amidation. nih.gov The yields of such cyclopropanation reactions have been noted to be influenced by the electronic nature of substituents on the phenyl ring, with electron-donating groups generally affording higher yields. nih.gov